Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate
Description
Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate (CAS: 109056-69-1) is a halogenated pyrazole derivative with the molecular formula C₆H₆Cl₂N₂O₂ and a molecular weight of 209.03 g/mol . It is characterized by a pyrazole ring substituted with two chlorine atoms at positions 3 and 5, a methyl group at the 1-position, and a methyl ester at the 4-position. Its synthesis involves the chlorination of methyl 1-methyl-1H-pyrazole-4-carboxylate using sulfuryl chloride (SO₂Cl₂) in a one-pot reaction, yielding high purity (>96%) . This compound serves as a key intermediate in the preparation of sulfamoyl derivatives and other pharmacologically relevant molecules.
Properties
IUPAC Name |
methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-10-5(8)3(4(7)9-10)6(11)12-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUKLWWPAQAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Methylation of 3-Ethyl-5-Pyrazole Carboxylic Acid Ethyl Ester
The first step involves reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as a polar solvent. Key parameters include:
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Temperature: 100–150°C
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Pressure: 0.5–1.1 MPa (under nitrogen atmosphere)
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Reagent Ratios (molar):
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Pyrazole derivative : dimethyl carbonate : potassium carbonate = 1 : (5–7) : (1–1.5)
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Reaction Time: 8–12 hours
Post-reaction workup includes cooling to 15–25°C, filtration to remove salts, and vacuum distillation to isolate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester .
Table 1: Methylation Conditions and Yields from Patent Embodiments
| Embodiment | Temperature (°C) | Time (h) | Solvent Volume (mL) | Yield (%) |
|---|---|---|---|---|
| 7 | 100 | 8 | 650 | 92 |
| 8 | 120 | 10 | 750 | 89 |
Step 2: Chlorination with Hydrochloric Acid and Hydrogen Peroxide
The intermediate from Step 1 undergoes chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane . Critical parameters include:
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HCl Concentration: 35–40% (mass)
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H₂O₂ Concentration: 30–40% (mass)
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Temperature: 20–30°C (during reagent addition), 50–70°C (reflux)
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Reagent Ratios (molar):
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Intermediate : dichloroethane : HCl : H₂O₂ = 1 : (11–14) : (1–1.5) : (1.1–1.6)
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Reaction Time: 5–7 hours
Workup involves sequential washing with sodium sulfite , sodium carbonate , and water, followed by drying with anhydrous sodium sulfate.
Table 2: Chlorination Conditions and Yields from Patent Embodiments
| Embodiment | HCl (mL) | H₂O₂ (mL) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 9 | 13.1 | 14.2 | 60 | 6 | 87 |
| 10 | 10.25 | 11.6 | 50 | 7 | 85 |
| 11 | 15.2 | 17.1 | 70 | 5 | 88 |
Critical Analysis of Reaction Parameters
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at the 3- and 5-positions undergo nucleophilic displacement under controlled conditions, enabling regioselective modifications.
Thiolation with Sodium Hydrosulfide (NaSH)
Reaction with NaSH replaces one chlorine atom with a mercapto (-SH) group:
Conditions : 70% NaSH in DMF at 60°C for 30 minutes .
| Parameter | Value |
|---|---|
| Yield | Not explicitly reported |
| Key Reagents | DMF, NaSH |
| Temperature | 60°C |
Amination with Ammonia
Ammonia displaces chlorine to form amino derivatives. For example:
Conditions : Ammonia in tetrahydrofuran (THF) at 0–5°C .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis to form carboxylic acid intermediates, which are further derivatized.
Hydrolysis to Carboxylic Acid
Conditions : Acidic (HCl) or basic (KOH) hydrolysis .
| Parameter | Value |
|---|---|
| Solvent | Methanol/Water |
| Catalyst | KOH (3.0 M) |
| Temperature | 25°C (room temperature) |
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step in fungicide synthesis :
Conditions : Coupling agents (e.g., HATU) in dichloromethane (DCM) with triethylamine (TEA) .
Sulfamoylation for Herbicidal Activity
The mercapto intermediate undergoes sulfamoylation to introduce sulfonamide groups, critical for herbicidal properties :
Conditions :
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Reagents : N-Chlorosuccinimide (NCS), ammonium carbonate, tetrabutyl ammonium chloride (TBAC).
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Solvent : Dichloroethane (DCE).
| Parameter | Value |
|---|---|
| Yield | 45–67% |
| Key Reagents | NCS, TBAC |
Microwave-Assisted Condensation
The sulfamoyl derivative reacts with carbamates under microwave irradiation to form herbicidal agents like halosulfuron :
Conditions :
Chlorination and Cyclization
While primarily a synthetic precursor, the compound itself can participate in cyclization reactions. For example, reaction with hydrazine hydrate forms pyrazolo-pyrimidine derivatives :
Conditions : Dimethylformamide (DMF), 60°C .
Key Reaction Data Table
Stability and Reactivity Notes
Scientific Research Applications
Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The dichloro groups in the target compound enhance electrophilic reactivity, making it suitable for nucleophilic substitution reactions . The pyridinyl substituent in the third compound introduces aromatic nitrogen, which may enhance coordination with metal ions or receptor-binding affinity in medicinal applications .
Synthetic Routes :
- The target compound is synthesized via a one-pot chlorination process, emphasizing efficiency and scalability .
- The diethyl derivative is prepared using a chemical root method , involving condensation and crystallization steps validated by XRD and FTIR .
Biological and Functional Applications: The diethyl derivative exhibits antitumor, antibacterial, and anti-inflammatory activities, attributed to its amino and chlorophenyl groups .
This compound
- Chemical Utility : Used in the synthesis of 3-chloro-1-methyl-5-sulfamoyl pyrazole-4-carboxylate under mild conditions with tetrabutyl ammonium chloride and ammonium carbonate .
- Characterization : Relies on standard spectroscopic methods, though crystallographic data are less commonly reported compared to the diethyl derivative .
Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate
- Crystallography: Adopts a monoclinic crystal system, confirmed by XRD, with TEM revealing nanoscale particle sizes (~50–100 nm) .
Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylate
- Structural Novelty: The pyridinyl group distinguishes it from simpler halogenated pyrazoles, suggesting applications in ligand design or kinase inhibition studies .
Biological Activity
Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 109056-69-1) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity studies, and structure-activity relationships.
- Molecular Formula : C₆H₆Cl₂N₂O₂
- Molecular Weight : 209.03 g/mol
- IUPAC Name : this compound
Pharmacological Activity
This compound exhibits a variety of biological activities:
- Anticancer Activity :
- Antiviral Effects :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of chlorine substituents | Enhances anticancer activity |
| Methyl group at position 1 | Contributes to selectivity against cancer cells |
| Carboxylate group | Essential for interaction with biological targets |
Toxicity Studies
Toxicological evaluations are critical for assessing the safety profile of this compound:
- Acute Toxicity : Studies in rodent models indicate acute toxicity associated with respiratory inhibition. The compound's effects on mitochondrial respiration highlight the need for careful evaluation in drug development .
- In Vitro Toxicity : The compound has shown dose-dependent cytotoxic effects in hepatocytes, which raises concerns regarding its safety in therapeutic applications .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Cell Line Study : A study reported that this compound inhibited the proliferation of HeLa and L929 cells, demonstrating its potential as a chemotherapeutic agent .
- Antiviral Study : Another investigation focused on the compound's ability to inhibit HCV replication, yielding promising results that warrant further exploration in clinical settings .
Q & A
Q. What are the common synthetic routes for Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Step 1 : Alkylation of pyrazole precursors using methylating agents (e.g., methyl iodide) to introduce the 1-methyl group.
- Step 2 : Chlorination at positions 3 and 5 using chlorinating agents like POCl₃ or SOCl₂ under reflux conditions.
- Step 3 : Esterification of the carboxylate group using methanol in the presence of acid catalysts (e.g., H₂SO₄). Reaction monitoring via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) are critical for isolating high-purity products .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.54 ppm, methyl groups at δ 2.38 ppm) .
- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, C-Cl stretches at ~750 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., [M]+ peaks matching calculated values) .
- XRD : Validates crystalline structure and lattice parameters (e.g., indexed (h k l) values) .
Q. What safety precautions are recommended when handling this compound?
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Refrigerate in airtight containers away from ignition sources. Avoid exposure to moisture to prevent hydrolysis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste handlers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?
X-ray crystallography, supported by software like SHELXL and Mercury CSD , determines absolute configurations and packing patterns. For example:
- SHELXL : Refines high-resolution data to model bond lengths/angles and thermal displacement parameters .
- Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and compares packing similarities across derivatives . Discrepancies in substituent positions (e.g., chlorine vs. methyl group orientation) can be resolved via electron density maps .
Q. How to address discrepancies in NMR data during structural elucidation?
- Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to avoid signal splitting. Confirm assignments via 2D NMR (COSY, HSQC) .
- Dynamic Processes : Variable-temperature NMR identifies tautomerism or rotational barriers (e.g., hindered rotation of methyl groups).
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
Q. What are the strategies for optimizing reaction yields in heterocyclic synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance chlorination/esterification efficiency .
- Reagent Stoichiometry : Optimize molar ratios (e.g., 7.5 equiv. of TMS-azide for azide incorporation) to minimize side products .
- Temperature Control : Gradual heating (e.g., 0°C → 50°C) improves regioselectivity in cyclization steps .
Data Contradictions and Resolution
- Crystallographic vs. Spectroscopic Data : Discrepancies in substituent positions (e.g., chlorine vs. methyl orientation) may arise due to polymorphism. Cross-validate using XRD and solid-state NMR .
- Biological Activity Variability : Differences in reported bioactivity (e.g., anti-inflammatory vs. antimicrobial) may stem from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using controls from peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
